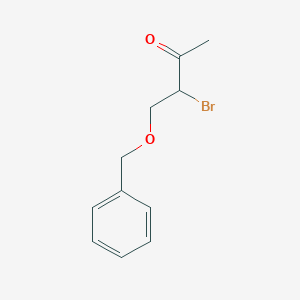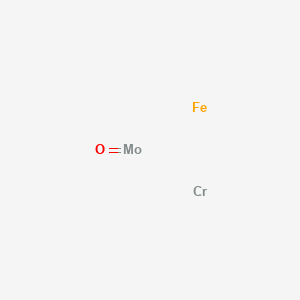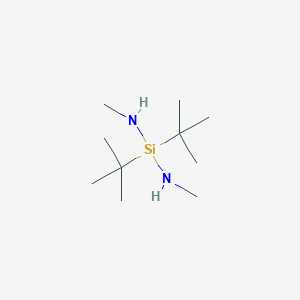
1,1-Di-tert-butyl-N,N'-dimethylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine is a chemical compound characterized by the presence of two tert-butyl groups and two dimethylamino groups attached to a silicon atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine typically involves the reaction of tert-butylamine with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{CNH}_2 + \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{Et}_3\text{N} \rightarrow \text{(CH}_3\text{)}_3\text{C-NH-Si-(CH}_3\text{)}_2\text{N(CH}_3\text{)}_2 + \text{Et}_3\text{NCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Di-tert-butyl-N,N’-dimethylsilanediamine involves its ability to form stable complexes with various metal ions and organic molecules. The silicon atom in the compound acts as a central coordination site, allowing the formation of stable bonds with other atoms and molecules. This property is exploited in various applications, including catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but contains phosphorus instead of silicon.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl and dimethylamino groups but lacks the silicon atom.
Uniqueness
1,1-Di-tert-butyl-N,N’-dimethylsilanediamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its phosphorus and carbon analogs. This uniqueness makes it valuable in applications requiring specific coordination chemistry and stability.
Eigenschaften
CAS-Nummer |
180332-62-1 |
|---|---|
Molekularformel |
C10H26N2Si |
Molekulargewicht |
202.41 g/mol |
IUPAC-Name |
N-[ditert-butyl(methylamino)silyl]methanamine |
InChI |
InChI=1S/C10H26N2Si/c1-9(2,3)13(11-7,12-8)10(4,5)6/h11-12H,1-8H3 |
InChI-Schlüssel |
JUUUXMQFQCQITF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

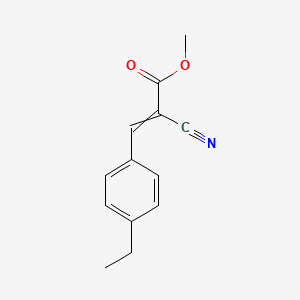
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
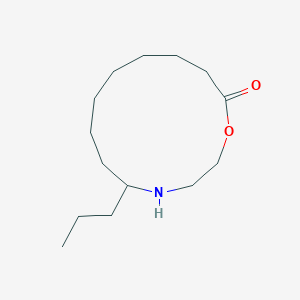

![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
